(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes known as carbonic anhydrases, which are involved in a wide range of physiological processes.
Mechanism of Action
The mechanism of action of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide involves inhibition of carbonic anhydrases. Specifically, this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide are complex and depend on the specific carbonic anhydrase isoform that is inhibited. In general, however, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can have a variety of effects on physiological processes such as acid-base balance, respiration, and bone resorption.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for relatively low concentrations of the compound to be used, which can reduce the potential for non-specific effects. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research involving (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide. One area of interest is its potential as a treatment for glaucoma, a condition characterized by increased intraocular pressure. Another potential direction is its use in the treatment of epilepsy, a neurological condition characterized by recurrent seizures. Additionally, this compound has been investigated as a potential treatment for osteoporosis, a condition characterized by decreased bone density. Finally, there is ongoing research into the development of more potent and selective carbonic anhydrase inhibitors, which could have a variety of therapeutic applications.
Synthesis Methods
The synthesis of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide involves several steps. The starting materials are 1-methyl-4-pyrazolecarboxaldehyde and (R)-glycidol. These are reacted together to form the intermediate (R)-4-(1-methylpyrazol-4-yl)-2-oxazolidinone. This intermediate is then reacted with phenylsulfonyl chloride to form the final product.
Scientific Research Applications
(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of carbonic anhydrases, which are enzymes that are involved in a wide range of physiological processes, including acid-base balance, respiration, and bone resorption. As a result, this compound has been investigated as a potential treatment for a variety of conditions, including glaucoma, epilepsy, and osteoporosis.
properties
IUPAC Name |
(E)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19-12-14(11-17-19)16-15(7-9-22-16)18-23(20,21)10-8-13-5-3-2-4-6-13/h2-6,8,10-12,15-16,18H,7,9H2,1H3/b10-8+/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDLCLGCDIOWMV-CABXGAGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.